molecular formula C15H16N6OS2 B515018 1,3-Bis(phenylcarbamothioylamino)urea

1,3-Bis(phenylcarbamothioylamino)urea

Cat. No.: B515018
M. Wt: 360.5g/mol
InChI Key: NVNPIWMHTIWZNW-UHFFFAOYSA-N
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Description

1,3-Bis(phenylcarbamothioylamino)urea (CAS: 35572-84-0) is a thiourea-derived compound with the molecular formula C₁₄H₁₄N₄OS and a molecular weight of 286.36 g/mol . Its structure comprises two phenylcarbamothioyl groups linked via a urea backbone (Figure 1).

Properties

Molecular Formula

C15H16N6OS2

Molecular Weight

360.5g/mol

IUPAC Name

1,3-bis(phenylcarbamothioylamino)urea

InChI

InChI=1S/C15H16N6OS2/c22-13(18-20-14(23)16-11-7-3-1-4-8-11)19-21-15(24)17-12-9-5-2-6-10-12/h1-10H,(H2,16,20,23)(H2,17,21,24)(H2,18,19,22)

InChI Key

NVNPIWMHTIWZNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)NNC(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-3-(phenylcarbamoylamino)urea (CAS: 2937-77-1)

  • Molecular Formula : C₁₄H₁₄N₄O₂
  • Molecular Weight : 270.29 g/mol
  • Key Differences :
    • Replaces the thiourea (-NH-CS-NH-) group with a urea (-NH-CO-NH-) moiety.
    • Lower molecular weight (270.29 vs. 286.36 g/mol) due to the absence of sulfur.
  • Functional Implications :
    • The oxygen atom in urea derivatives typically increases polarity and hydrogen-bonding capacity compared to thioureas. However, thioureas often exhibit stronger hydrophobic interactions and improved metabolic stability .

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)

  • Molecular Formula : C₁₇H₁₀F₁₂N₂O
  • Molecular Weight : 526.26 g/mol
  • Key Differences :
    • Contains trifluoromethyl (-CF₃) substituents on phenyl rings, enhancing hydrophobicity and electron-withdrawing effects.
    • Lacks thiourea functionality.
  • Research Findings :
    • Demonstrated pH-modulating activity against Streptococcus mutans biofilms, reducing acidogenicity (pH 5.2 vs. 4.5 in controls) .

    • Molecular docking studies revealed binding interactions with proteins (PDB: 2ZID and 3AIC) via hydrogen bonds and hydrophobic contacts .
  • Comparison: BPU’s fluorinated aromatic groups may improve membrane permeability compared to non-fluorinated analogs like 1,3-Bis(phenylcarbamothioylamino)urea. However, the thiourea group in the latter could offer unique binding affinities in enzymatic systems.

1,3-Bis(3-(dimethylamino)propyl)urea (CAS: 52338-87-1)

  • Molecular Formula : C₁₁H₂₆N₄O
  • Molecular Weight : 230.35 g/mol
  • Key Differences: Features aliphatic dimethylamino-propyl chains instead of aromatic phenyl groups. Lower molecular weight (230.35 vs. 286.36 g/mol) and higher flexibility.
  • Applications :
    • Used in peptide synthesis, polymer chemistry, and as a catalyst due to its amine-rich structure .
  • Functional Implications: The aliphatic chains enhance solubility in polar solvents, whereas aromatic thioureas like this compound may favor lipid membrane interactions.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications/Findings
This compound 35572-84-0 C₁₄H₁₄N₄OS 286.36 Thiourea, phenyl Limited data; inferred catalytic roles
1-Phenyl-3-(phenylcarbamoylamino)urea 2937-77-1 C₁₄H₁₄N₄O₂ 270.29 Urea, phenyl N/A (structural analog studies)
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea N/A C₁₇H₁₀F₁₂N₂O 526.26 Urea, CF₃-substituted phenyl Biofilm pH modulation , protein binding
1,3-Bis(3-(dimethylamino)propyl)urea 52338-87-1 C₁₁H₂₆N₄O 230.35 Urea, dimethylamino-propyl Peptide synthesis, polymer chemistry

Structural and Functional Insights

  • Thiourea vs. Urea : Thiourea derivatives generally exhibit stronger metal-coordinating ability and thermal stability compared to urea analogs due to sulfur’s polarizability .
  • Aromatic vs. Aliphatic : Aromatic substituents (e.g., phenyl, trifluoromethylphenyl) enhance π-π stacking and rigidity , whereas aliphatic chains improve solubility and conformational flexibility .
  • Fluorinated Groups : Trifluoromethyl groups in BPU increase hydrophobicity and electron-deficient character , favoring interactions with hydrophobic protein pockets .

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